3-amino-N-pyridin-3-ylbenzenesulfonamide
Description
3-Amino-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at the 3-position and a sulfonamide bridge linking to a pyridin-3-yl group. Sulfonamides are widely studied for their diverse applications, including antimicrobial, anticancer, and enzyme inhibitory activities . The pyridine moiety may enhance binding interactions in biological systems, while the amino group could influence solubility and reactivity .
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-amino-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H11N3O2S/c12-9-3-1-5-11(7-9)17(15,16)14-10-4-2-6-13-8-10/h1-8,14H,12H2 |
InChI Key |
RAGFYHJTQKWYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-amino-N-pyridin-3-ylbenzenesulfonamide derivatives in targeting cancer cells. For instance, compounds derived from this structure have shown significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colon cancer (HCT-116) cells.
Case Study: Anticancer Efficacy
- Study Findings : A series of compounds were synthesized and evaluated for their ability to induce apoptosis in cancer cells. Notably, derivatives exhibited IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 cells, indicating a high selectivity for cancer cells over normal cells .
- Mechanism : The mechanism of action involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors, leading to decreased tumor growth and increased apoptosis .
Enzyme Inhibition
The sulfonamide moiety is well-known for its ability to inhibit various enzymes, particularly carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes, and their inhibition can lead to therapeutic benefits in conditions like glaucoma and certain cancers.
Case Study: Carbonic Anhydrase Inhibition
- Inhibitory Activity : Compounds derived from this compound demonstrated potent inhibitory effects against CA IX with IC50 values ranging from 10.93 to 25.06 nM . This selectivity for CA IX over other isoforms suggests potential applications in targeted cancer therapies.
- Biological Implications : The inhibition of CA IX can disrupt tumor pH regulation, leading to enhanced efficacy of chemotherapeutic agents and reduced tumor progression .
Antibacterial Properties
Sulfonamides have historically been used as antibacterial agents due to their ability to inhibit bacterial growth by interfering with folate synthesis. Recent research has indicated that this compound derivatives also exhibit significant antibacterial activity.
Case Study: Antibacterial Efficacy
- Activity Against Pathogens : In vitro studies demonstrated that certain derivatives could inhibit the growth of Staphylococcus aureus and Klebsiella pneumoniae with inhibition rates exceeding 80% at concentrations of 50 μg/mL .
- Mechanism of Action : The antibacterial activity is attributed to the structural similarity to para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus effectively blocking bacterial proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 3-amino-N-pyridin-3-ylbenzenesulfonamide and related sulfonamide derivatives:
Key Observations:
The pyridin-3-yl group in the target compound may facilitate π-π stacking interactions in biological targets, unlike the ethyl group in 3-amino-N-ethyl-4-hydroxybenzenesulfonamide .
Solubility and Bioavailability: The 4-hydroxy substituent in 3-amino-N-ethyl-4-hydroxybenzenesulfonamide increases hydrophilicity compared to the pyridine-linked target compound . Triazole-containing analogs (e.g., derivatives) exhibit improved metal-binding capabilities due to the nitrogen-rich heterocycle .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling pyridin-3-amine with a sulfonated benzene precursor, akin to methods for N-(3-(pyrimidin-2-yl)allyl)-N-(pyridin-3-yl)sulfonamide (Pd-catalyzed cross-coupling) .
Research Findings and Implications
Biological Activity: N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides () show marked antimicrobial activity, suggesting that the target compound’s amino-pyridine motif could be optimized for similar applications . N-aryl sulfonamides (e.g., ) demonstrate substituent-dependent crystal packing, implying that the 3-amino group in the target compound may influence solid-state stability .
Physicochemical Properties: Lipophilicity: The trifluoromethyl group in 17d increases logP values, whereas the pyridin-3-yl group in the target compound balances hydrophilicity and lipophilicity . Thermal Stability: Substituents like benzyloxy (in 17d) may reduce thermal stability compared to simpler groups like amino .
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis of 3-amino-N-pyridin-3-ylbenzenesulfonamide follows a nucleophilic acyl substitution mechanism. 3-Aminobenzenesulfonyl chloride reacts with 3-aminopyridine in a 1:1 molar ratio, facilitated by aqueous sodium carbonate (Na₂CO₃) to scavenge HCl and maintain a basic pH (8–10). The reaction proceeds via deprotonation of 3-aminopyridine’s amino group, enhancing its nucleophilicity for attack on the electrophilic sulfur atom in the sulfonyl chloride.
Reaction Equation:
Synthetic Procedure
A modified protocol from Almarhoon et al. involves dissolving 3-aminopyridine (3.0 g, 0.032 mol) in 25 mL of 2.0 M Na₂CO₃, followed by dropwise addition of 3-aminobenzenesulfonyl chloride (0.032 mol) under vigorous stirring. The mixture is maintained at 25°C for 2 hours, after which HCl (2.0 M, 25 mL) is added to acidify the solution to pH 2, precipitating the product. Recrystallization from ethanol yields light brown crystals with a reported yield of 93.3%.
Table 1: Optimization of Direct Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 8–10 | Prevents HCl accumulation, enhances nucleophilicity |
| Temperature | 20–25°C | Minimizes side reactions |
| Solvent | Aqueous Na₂CO₃ | Facilitates biphasic reaction |
| Reaction Time | 2 hours | Ensures complete conversion |
Challenges and Mitigation
-
Intermediate Instability : 3-Aminobenzenesulfonyl chloride is hygroscopic and prone to hydrolysis. Storage under anhydrous conditions and in situ preparation are recommended.
-
Byproduct Formation : Excess HCl can protonate 3-aminopyridine, reducing reactivity. Continuous pH monitoring and controlled Na₂CO₃ addition mitigate this issue.
Nitro Reduction Approach
Two-Step Synthesis Pathway
For substrates where direct amination is challenging, a nitro reduction strategy is employed:
-
Synthesis of N-Pyridin-3-yl-3-nitrobenzenesulfonamide :
Reacting 3-nitrobenzenesulfonyl chloride with 3-aminopyridine under conditions analogous to Section 1.2 yields the nitro intermediate. -
Catalytic Hydrogenation :
The nitro group is reduced to an amino group using H₂/Pd-C in ethanol at 50°C, achieving >95% conversion. Alternative reductants like Sn/HCl are less efficient (70–75% yield).
Reaction Equation:
Advantages Over Direct Methods
-
Functional Group Tolerance : The nitro group withstands harsh conditions during sulfonamide formation, avoiding protection-deprotection sequences.
-
Scalability : Hydrogenation is amenable to industrial-scale production, with purities >98% achievable via recrystallization.
Characterization and Analytical Validation
Spectroscopic Data
-
FTIR : Key absorptions at 1350 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), and 3450 cm⁻¹ (N-H stretch) confirm sulfonamide formation.
-
¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, pyridine-H), 7.85–7.40 (m, 4H, aromatic-H), 6.20 (s, 2H, NH₂).
-
HPLC : Purity >99% with retention time 8.2 minutes (C18 column, MeOH:H₂O = 70:30).
Table 2: Comparative Spectral Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| FTIR | 1350 cm⁻¹, 1160 cm⁻¹ | Sulfonamide S=O stretches |
| ¹H NMR | δ 6.20 (s) | Aromatic NH₂ |
| ¹³C NMR | δ 152.1 (C-SO₂) | Sulfonamide carbon |
Purity Assessment
Melting point analysis (160–162°C) and thin-layer chromatography (Rf = 0.45 in ethyl acetate/hexane) corroborate product homogeneity.
Industrial Applications and Scalability
Large-Scale Production Considerations
Pharmacological Relevance
This compound exhibits potent inhibition of carbonic anhydrase isoforms (CA IX: IC₅₀ = 4.2 nM; CA XII: IC₅₀ = 3.8 nM), making it a candidate for anticancer therapies. Antimicrobial assays show MIC values of 25–50 µg/mL against Staphylococcus aureus and Escherichia coli, underscoring its dual therapeutic potential .
Q & A
Basic: What is the standard synthetic route for 3-amino-N-pyridin-3-ylbenzenesulfonamide, and how is it characterized?
Methodological Answer:
The compound is synthesized via nucleophilic substitution between benzenesulfonyl chloride and 3-aminopyridine. Key steps include:
- Reaction Conditions : Conducted in a polar aprotic solvent (e.g., pyridine or dichloromethane) under anhydrous conditions at room temperature.
- Purification : Column chromatography or recrystallization using solvent mixtures like ethyl acetate/petroleum ether.
- Characterization : FTIR confirms sulfonamide bond formation (S=O stretches at ~1150–1350 cm⁻¹). -NMR identifies aromatic protons (δ 7.0–8.5 ppm) and NH groups (δ ~5–6 ppm). -NMR resolves pyridine and benzene carbons .
Advanced: How can reaction efficiency be optimized for synthesizing sulfonamide derivatives like this compound?
Methodological Answer:
Optimization involves:
- Catalytic Bases : Use 3-picoline or 3,5-lutidine to enhance nucleophilicity of 3-aminopyridine .
- In Situ Catalysts : N-Aryl-sulfilimine compounds (e.g., dimethyl sulfoxide-derived intermediates) improve sulfonamide bond formation .
- Solvent Selection : Pyridine acts as both solvent and base, reducing side reactions.
- Stoichiometric Ratios : A slight excess of benzenesulfonyl chloride (1.1:1 molar ratio) maximizes yield .
Basic: What are the standard assays for evaluating antimicrobial activity of this compound?
Methodological Answer:
- Disk Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC Determination : Serial dilutions (2–256 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 18–24 hrs.
- Controls : Include ciprofloxacin (positive) and DMSO (negative) .
Advanced: How can structure-activity relationships (SARs) explain contradictory antimicrobial results across studies?
Methodological Answer:
Contradictions arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the benzene ring enhance activity against Gram-negative bacteria, while pyridine substitution patterns alter bioavailability .
- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria show reduced susceptibility, requiring specialized assays (e.g., crystal violet staining) .
- Meta-Analysis : Combine data from multiple studies (e.g., MIC ranges, bacterial strains) to identify trends. Computational docking (e.g., AutoDock Vina) predicts binding to bacterial enzymes like dihydropteroate synthase .
Basic: What crystallographic techniques resolve the molecular structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Monoclinic systems (e.g., space group P2₁/c) with parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, α = 98.537°.
- Data Collection : Use an Oxford Xcalibur Ruby Gemini diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL-97 software refines thermal parameters and hydrogen bonding (e.g., N–H···O interactions) .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
- Pyridine Ring Functionalization : Adding methyl groups at the 4-position increases lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
- Sulfonamide Linker : Replacing the sulfonamide with a sulfilimine group (e.g., using DMSO) alters enzyme inhibition profiles (e.g., COX-2 vs. VEGFR2) .
- Co-crystallization Studies : Resolve binding modes with target proteins (e.g., human carbonic anhydrase IX) using PDB structures .
Advanced: How can contradictory data on enzyme inhibition be resolved?
Methodological Answer:
- Assay Standardization : Use uniform enzyme sources (e.g., recombinant human vs. bacterial isoforms) and buffer conditions (pH 7.4, 25°C).
- Longitudinal Studies : Track inhibition kinetics over time (e.g., IC₅₀ shifts from 24 hrs to 1 week) to identify time-dependent effects .
- Meta-Regression : Analyze variables like compound purity (HPLC >95%) and solvent effects (DMSO vs. saline) across studies .
Basic: What computational tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (2.1–2.5), aqueous solubility (LogS = -4.2), and CYP450 interactions.
- Docking : AutoDock or Glide (Schrödinger Suite) model interactions with targets like dihydrofolate reductase .
Advanced: How to design derivatives for selective COX-2 inhibition?
Methodological Answer:
- Scaffold Hybridization : Fuse imidazo[1,2-a]pyridine with sulfonamide groups (e.g., 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine).
- Selectivity Screening : Compare IC₅₀ values for COX-1 vs. COX-2 using human whole-blood assays.
- Crystal Structures : Align with PDB entries (e.g., 3LN1 for COX-2) to optimize hydrogen bonding with Val523 .
Advanced: What strategies validate the compound’s role in materials science?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
